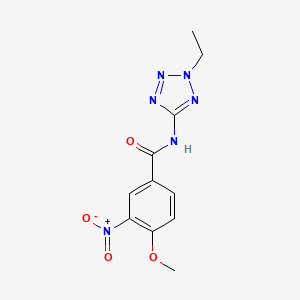![molecular formula C16H18N2O4S B5739499 N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5739499.png)
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, also known as MBSA, is a chemical compound that has gained attention in the scientific community due to its potential applications in biological research. MBSA is a sulfonamide derivative that has been shown to have promising properties as a modulator of protein-protein interactions.
Wirkmechanismus
The mechanism of action of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is thought to involve binding to a hydrophobic pocket on the surface of the target protein, thereby disrupting the protein-protein interaction. This mechanism is similar to that of other small molecule inhibitors of protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have specific biochemical and physiological effects in vitro. For example, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells in culture by inducing apoptosis. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have potential as an anti-metastatic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it is a small molecule inhibitor, which makes it easier to use in experiments than larger protein inhibitors. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is also relatively easy to synthesize, which makes it more accessible to researchers. However, one limitation of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide is that it may not be specific to the target protein, and may also affect other proteins with similar hydrophobic pockets.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide. One direction is to investigate its potential as a therapeutic agent for cancer, either alone or in combination with other therapies. Another direction is to explore its potential as a modulator of other protein-protein interactions, which could have implications for a wide range of biological processes. Finally, further research could be done to optimize the synthesis and properties of N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide, such as improving its specificity and potency.
Synthesemethoden
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide can be synthesized through a multistep process starting from 3-methoxybenzaldehyde. The first step involves the reaction of 3-methoxybenzaldehyde with sulfanilic acid to form N-(3-methoxybenzylidene)-4-aminobenzenesulfonamide. This intermediate is then reacted with acetic anhydride to produce N-(3-methoxybenzylidene)-4-acetamidobenzenesulfonamide. Finally, reduction of this intermediate with sodium borohydride yields N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to have potential applications in biological research as a modulator of protein-protein interactions. Specifically, N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has been shown to inhibit the interaction between the transcription factor TCF4 and the co-activator β-catenin, which is involved in the Wnt signaling pathway. This pathway is important in embryonic development and has also been implicated in cancer. N-(4-{[(3-methoxybenzyl)amino]sulfonyl}phenyl)acetamide has also been shown to inhibit the interaction between the tumor suppressor protein p53 and the oncoprotein MDM2, which is involved in the regulation of cell growth and apoptosis.
Eigenschaften
IUPAC Name |
N-[4-[(3-methoxyphenyl)methylsulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12(19)18-14-6-8-16(9-7-14)23(20,21)17-11-13-4-3-5-15(10-13)22-2/h3-10,17H,11H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALHYOWEYMZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methoxybenzyl)sulfamoyl]phenyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-hydroxyphenyl)-2-(methylthio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5739421.png)
![5-(3-pyridinyl)-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5739429.png)
![N-methyl-N,N'-bis[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5739439.png)





![3-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5739489.png)
![ethyl {3-[(methylsulfonyl)amino]phenyl}carbamate](/img/structure/B5739492.png)
![N-[2-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5739513.png)
![4-[(dimethylamino)sulfonyl]-N-(4-ethylphenyl)benzamide](/img/structure/B5739520.png)
![methyl 4-{[(dimethylamino)sulfonyl]amino}benzoate](/img/structure/B5739527.png)
